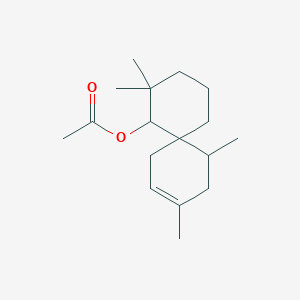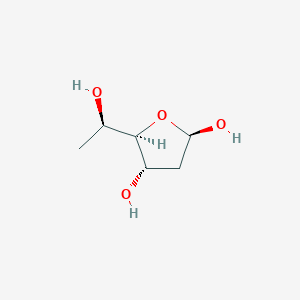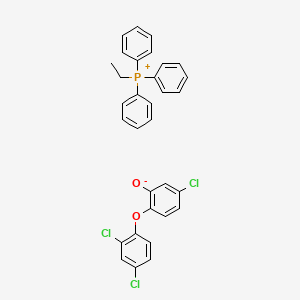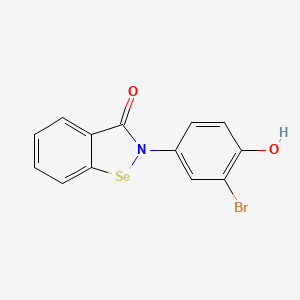
2,6,10,14,18,22,26,30,31-Nonahydroxy-4,8,12,16,20,24,28-heptaoxahentriacontyl stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,10,14,18,22,26,30,31-Nonahydroxy-4,8,12,16,20,24,28-heptaoxahentriacontyl stearate is a complex organic compound characterized by multiple hydroxyl groups and ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,14,18,22,26,30,31-Nonahydroxy-4,8,12,16,20,24,28-heptaoxahentriacontyl stearate typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The process would be optimized for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could convert carbonyl groups back to hydroxyl groups.
Substitution: The compound may participate in nucleophilic substitution reactions, where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions could produce ethers or esters.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would involve interactions with molecular targets through its hydroxyl and ether groups. These interactions could affect various biochemical pathways, depending on the specific application. For example, in drug delivery, the compound may interact with cell membranes to facilitate the transport of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
Polyethylene glycol (PEG): Similar in having multiple ether linkages.
Glycerol derivatives: Similar in having multiple hydroxyl groups.
Uniqueness
2,6,10,14,18,22,26,30,31-Nonahydroxy-4,8,12,16,20,24,28-heptaoxahentriacontyl stearate is unique due to its specific combination of hydroxyl and ether groups, which may confer unique properties such as solubility, reactivity, and biological activity.
Properties
CAS No. |
94023-28-6 |
|---|---|
Molecular Formula |
C42H84O18 |
Molecular Weight |
877.1 g/mol |
IUPAC Name |
[3-[3-[3-[3-[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate |
InChI |
InChI=1S/C42H84O18/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-42(52)60-33-41(51)32-59-31-40(50)30-58-29-39(49)28-57-27-38(48)26-56-25-37(47)24-55-23-36(46)22-54-21-35(45)20-53-19-34(44)18-43/h34-41,43-51H,2-33H2,1H3 |
InChI Key |
VANIXXKHZVDVAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





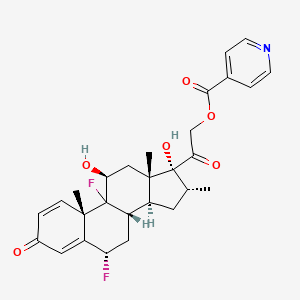



![4-methyl-2-(4-phenylphenyl)-4a,5,6,7,8,8a-hexahydro-3H-benzo[b][1,4]oxazin-2-ol](/img/structure/B12710861.png)
